molecular formula C21H26FN3O3S B297634 N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B297634
M. Wt: 419.5 g/mol
InChI Key: FWGSIZNGCZGXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylaniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,6-dimethylphenyl N-(4-fluorophenyl)carbamate: Similar in structure but with a carbamate group instead of a sulfonamide.

    N,N-bis(2,6-dimethylphenyl)-3,49,10-perylenetetracarboxylic diimide: Shares the 2,6-dimethylphenyl group but has a different core structure.

Uniqueness

N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H26FN3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C21H26FN3O3S/c1-16-5-4-6-17(2)21(16)25(29(3,27)28)15-20(26)24-13-11-23(12-14-24)19-9-7-18(22)8-10-19/h4-10H,11-15H2,1-3H3

InChI Key

FWGSIZNGCZGXSA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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